
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, with the chemical formula C12H7F2NO, is a compound that belongs to the class of picolinaldehydes. It contains both a fluorine atom and a phenyl group, making it an interesting molecule for various applications .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions::Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.
Step 2: Subsequent cyclization to form the picolinaldehyde ring.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.
Análisis De Reacciones Químicas
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group may yield an alcohol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand in biological studies.
Medicine: Research into potential pharmaceutical applications.
Industry: For the synthesis of specialized materials.
Mecanismo De Acción
The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, researchers often compare this compound with related picolinaldehydes or fluorinated aromatic aldehydes. Its uniqueness lies in the combination of fluorine substitution and the phenyl ring.
Propiedades
Fórmula molecular |
C12H7F2NO |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H |
Clave InChI |
ZOMHMXAKTGRPGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


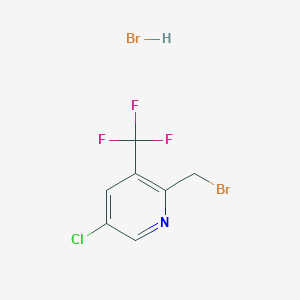

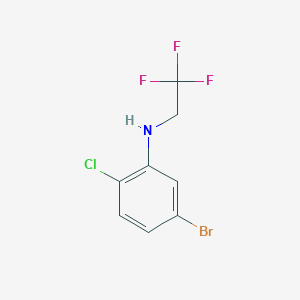
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
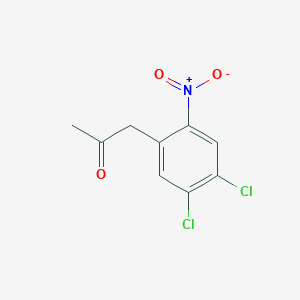
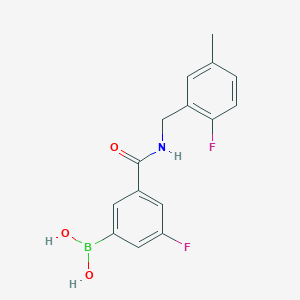
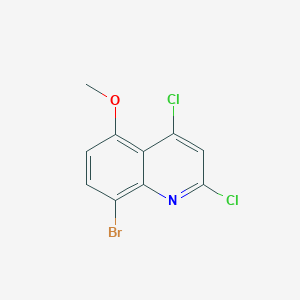

amine](/img/structure/B13090541.png)

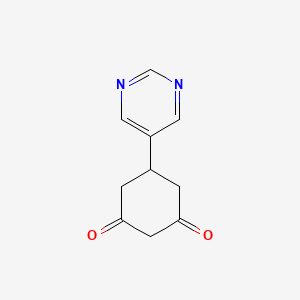
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
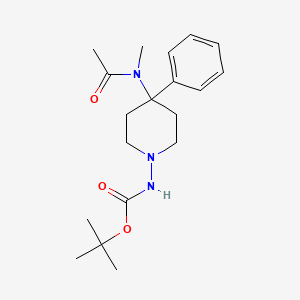
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
